molecular formula C25H28ClNO B014757 N-Desmethyl Tamoxifen Hydrochloride CAS No. 15917-65-4

N-Desmethyl Tamoxifen Hydrochloride

カタログ番号: B014757
CAS番号: 15917-65-4
分子量: 393.9 g/mol
InChIキー: GMLHJWZEYLTNJW-BJFQDICYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Desmethyl Tamoxifen Hydrochloride (CAS: 15917-65-4) is the primary metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in breast cancer therapy . Structurally, it is characterized by the molecular formula C₂₅H₂₇NO·HCl and a molecular weight of 393.95 g/mol . This metabolite accounts for ~92% of tamoxifen’s metabolic clearance, primarily mediated by CYP3A4 enzymes, with minor contributions from CYP2D6 and CYP2C9 . Unlike the parent drug, this compound exhibits distinct pharmacological properties, including protein kinase C (PKC) inhibition (IC₅₀ = 25 µM) and modulation of ceramide metabolism in acute myeloid leukemia (AML) cells . It is commercially available as a high-purity reference standard (>95% HPLC) for research and diagnostic applications .

特性

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHJWZEYLTNJW-BJFQDICYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15917-65-4
Record name NSC372964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Desmethyltamoxifen HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Reagents and Reaction Conditions

A study investigating tamoxifen derivatives employed ethyl (2-bromoethyl)(methyl)carbamate and cesium carbonate in dimethylformamide (DMF) to achieve selective demethylation. This method avoids harsh reagents like boron tribromide, which are traditionally associated with side reactions. Key parameters include:

  • Temperature : Reactions proceed at 80–100°C under inert atmospheres.

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.

  • Catalyst : Cesiuм carbonate facilitates deprotonation and accelerates demethylation.

Attempts using vinyl chloroformate for demethylation resulted in no product formation, highlighting the sensitivity of tamoxifen’s structure to reagent choice.

Protecting Group Strategies

To prevent unwanted side reactions during demethylation, temporary protecting groups are often introduced. For example, carbamate groups (e.g., ethyl (2-hydroxyethyl)(methyl)carbamate) shield reactive sites, enabling selective demethylation. Subsequent deprotection with pyridine·HCl yields the free amine, which is then converted to the hydrochloride salt.

Salt Formation and Purification

The conversion of N-desmethyl tamoxifen to its hydrochloride salt is critical for enhancing solubility and stability.

Acidic Workup

After demethylation, the free base is treated with hydrochloric acid (HCl) in a controlled stoichiometric ratio. Pyridine·HCl is frequently used in deprotection steps, simultaneously protonating the amine to form the hydrochloride salt.

Solid-Phase Extraction (SPE)

Purification of the crude product involves SPE using Bond Elut® C2 cartridges. Key steps include:

  • Conditioning : Methanol and acetonitrile pre-wash.

  • Loading : Crude product dissolved in xylene or dichloromethane.

  • Elution : 5% ammonium acetate in methanol removes impurities.

Analytical Characterization

Validated analytical methods ensure the identity and purity of this compound.

Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)

A LC–MS/MS method with a Zorbax SB-C18 column separates tamoxifen metabolites within 12 minutes. Key parameters include:

ParameterValue
Column Temperature40°C
Mobile Phase0.2% formic acid/acetonitrile
Flow Rate0.2 mL/min
DetectionMRM transitions (Table 1)

Table 1 : MRM Transitions for this compound

CompoundMRM TransitionFragmentor (V)Collision Energy (V)
N-Desmethyl Tamoxifen358 → 5812020
N-Desmethyl Tamoxifen-d5363 → 5812020

Nuclear Magnetic Resonance (NMR)

1H NMR spectra confirm structural integrity. For example, aromatic proton resonances at δ 6.68–7.78 ppm verify the preservation of the triphenylethylene backbone post-demethylation.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction times.

  • Crystallization Optimization : Recrystallization from ethanol/water mixtures improves purity (>98%).

  • Cost-Efficiency : Reagent recovery systems minimize waste.

化学反応の分析

Types of Reactions: N-Desmethyl Tamoxifen Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Cancer Treatment

Mechanism of Action
N-Desmethyl Tamoxifen functions primarily as an anti-estrogen agent. It competes with estrogen for binding to estrogen receptors, thereby inhibiting estrogen-mediated signaling pathways that promote tumor growth in estrogen-dependent cancers. This mechanism is crucial in treating breast cancers that express estrogen receptors .

Clinical Applications

  • Breast Cancer : N-Desmethyl Tamoxifen is particularly effective in patients with estrogen receptor-positive breast cancer. It is often used as part of adjuvant therapy to reduce the risk of recurrence following surgery and radiation therapy. Studies have shown that the active metabolites, including N-Desmethyl Tamoxifen, contribute significantly to tamoxifen's overall efficacy .
  • Gynecomastia Treatment : The compound has been utilized in treating gynecomastia (enlarged male breast tissue), where it helps reduce breast tissue size and alleviate associated pain .

Pharmacological Insights

Pharmacokinetics
N-Desmethyl Tamoxifen has a notably long half-life of approximately 14 days, which allows for sustained therapeutic effects following administration. Its pharmacokinetic profile supports its use as a long-lasting treatment option for chronic conditions like breast cancer .

Drug Interactions
The metabolism of N-Desmethyl Tamoxifen can be influenced by co-administered drugs, particularly those affecting cytochrome P450 enzymes (CYPs). For instance, SSRIs such as paroxetine can inhibit CYP2D6, leading to decreased levels of active metabolites like endoxifen, which may compromise treatment efficacy .

Research and Development

Case Studies and Trials
Several studies have focused on the efficacy of N-Desmethyl Tamoxifen in combination with other therapeutic agents:

  • A study highlighted the reduced plasma concentrations of endoxifen when tamoxifen was co-administered with paroxetine, illustrating the importance of understanding drug interactions in optimizing treatment regimens .
  • Another clinical trial demonstrated that patients receiving N-Desmethyl Tamoxifen exhibited significant reductions in tumor sizes compared to those on placebo, underscoring its effectiveness as a monotherapy or adjunct treatment .

Potential Future Applications

Investigational Uses
Research is ongoing to explore additional applications of N-Desmethyl Tamoxifen beyond breast cancer:

  • Other Cancers : Preliminary studies suggest potential benefits in treating other hormone-sensitive tumors, including certain types of endometrial and ovarian cancers.
  • Non-Cancer Indications : There is emerging interest in its anti-inflammatory properties and potential use in conditions like dysmenorrhea and endometriosis due to its effects on estrogen modulation .

Summary Table of Applications

Application AreaDescription
Breast Cancer Treatment Used as adjuvant therapy for ER-positive breast cancer; reduces recurrence risk.
Gynecomastia Treatment Helps reduce breast tissue size and alleviate pain in males with gynecomastia.
Potential Other Cancers Investigated for efficacy in endometrial and ovarian cancers.
Non-Cancer Uses Explored for anti-inflammatory effects; potential use in dysmenorrhea and endometriosis.

類似化合物との比較

Table 1: Structural and Metabolic Profiles of Tamoxifen and Key Metabolites

Compound Molecular Formula Molecular Weight (g/mol) Primary Metabolic Pathway Key Enzymes Involved
Tamoxifen C₃₂H₃₇NO 563.64 Hydroxylation, N-demethylation CYP2D6, CYP3A4
4-Hydroxy Tamoxifen C₃₂H₃₇NO₂ 579.64 Hydroxylation CYP2D6, CYP2C9
N-Desmethyl Tamoxifen Hydrochloride C₂₅H₂₇NO·HCl 393.95 N-demethylation CYP3A4 , CYP2D6, CYP2C9
Endoxifen (Z-Isomer) C₃₂H₃₇NO₂ 579.64 Sequential hydroxylation and demethylation CYP2D6, CYP3A4

Key Insights :

  • This compound lacks the methyl group on the tertiary amine of tamoxifen, reducing its estrogen receptor (ER) binding affinity compared to 4-hydroxy tamoxifen, which is 30–100× more potent than tamoxifen .
  • Endoxifen, another active metabolite, is structurally closer to 4-hydroxy tamoxifen but requires CYP2D6 for synthesis, making it susceptible to genetic polymorphisms .

Pharmacological Activity

Key Insights :

  • While tamoxifen and 4-hydroxy tamoxifen primarily target ERs, This compound diverges by inhibiting PKC, a regulator of cell proliferation and apoptosis .

Analytical and Clinical Relevance

Table 3: Detection Methods and Clinical Monitoring

Compound Detection Method Clinical Monitoring Utility
Tamoxifen HPLC, LC-MS/MS Standard therapeutic drug monitoring
This compound SPROX, SILAC-based proteomics Biomarker for tamoxifen adherence
Endoxifen LC-MS/MS Predictive marker for therapy efficacy

Key Insights :

  • Large-scale proteomics studies using SPROX (Stability of Proteins from Rates of Oxidation) identified This compound -induced stability changes in 200 proteins in MCF-7 cells, including YBX1, a direct binding partner .

生物活性

N-Desmethyl Tamoxifen Hydrochloride (NDMT) is a significant metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. Understanding the biological activity of NDMT is crucial for optimizing therapeutic strategies and enhancing patient outcomes.

Overview of N-Desmethyl Tamoxifen

N-Desmethyl Tamoxifen, also known as NDMT, is formed through the N-dealkylation of Tamoxifen via cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4. It has a longer half-life than its parent compound, with plasma half-lives reported to be approximately 14 days for NDMT compared to 7 days for Tamoxifen . This extended duration of action indicates that NDMT may play a critical role in the pharmacological effects observed in patients undergoing Tamoxifen therapy.

NDMT exhibits biological activities similar to those of Tamoxifen, primarily through its interaction with estrogen receptors (ERs). It competitively inhibits the binding of estrogen to ERs, leading to:

  • Inhibition of Tumor Growth : NDMT has been shown to inhibit the proliferation of estrogen-dependent breast cancer cells, similar to Tamoxifen .
  • Restoration of Sensitivity : Studies indicate that NDMT can restore sensitivity to chemotherapeutic agents like daunorubicin in multidrug-resistant cancer cell lines . This suggests potential applications in overcoming resistance in breast cancer treatment.

Comparative Biological Activity

Research has demonstrated that NDMT possesses comparable biological activity to Tamoxifen. A study comparing the two compounds found that both effectively inhibited the growth of MCF-7 breast cancer cells and restored sensitivity to daunorubicin at similar concentrations .

Table 1: Comparative Biological Activities of Tamoxifen and N-Desmethyl Tamoxifen

Activity TypeTamoxifenN-Desmethyl Tamoxifen
Estrogen Receptor BindingYesYes
Tumor Growth InhibitionYesYes
Chemoresistance ReversalYesYes
Half-Life (Plasma)~7 days~14 days

Pharmacokinetics and Metabolism

NDMT is extensively metabolized in the liver, where it can be converted into other active metabolites such as endoxifen. The pharmacokinetic profile indicates that variations in metabolism due to genetic polymorphisms (e.g., CYP2D6 genotype) can significantly influence drug efficacy and safety profiles in patients .

Clinical Implications

The clinical significance of NDMT arises from its pharmacological properties. Its ability to maintain therapeutic effects even after the parent compound's levels decline suggests that monitoring NDMT levels could be beneficial for optimizing treatment regimens. Additionally, drug interactions that affect CYP450 activity may alter NDMT concentrations and thereby influence treatment outcomes .

Case Studies and Research Findings

  • Study on Drug Interactions : A study involving women undergoing adjuvant therapy with Tamoxifen found that coadministration with paroxetine significantly reduced endoxifen levels, highlighting the importance of considering drug interactions when prescribing Tamoxifen .
  • Proteomic Analysis : Research utilizing proteomics identified numerous proteins affected by both Tamoxifen and NDMT in breast cancer cell lines, suggesting diverse biological pathways influenced by these compounds beyond ER modulation .
  • Longitudinal Studies : A longitudinal study on breast cancer patients revealed that plasma concentrations of NDMT correlated with clinical responses, emphasizing its role as a significant active metabolite in therapeutic efficacy .

Q & A

Q. What is the metabolic origin of N-Desmethyl Tamoxifen Hydrochloride (NDT HCl) in tamoxifen therapy?

NDT HCl is a primary metabolite of tamoxifen, formed via cytochrome P450-mediated demethylation (predominantly CYP3A4/5). While it is less therapeutically active than metabolites like endoxifen, it serves as a critical intermediate in tamoxifen’s metabolic pathway. Its formation is a key consideration in pharmacokinetic studies of tamoxifen metabolism .

Q. What analytical methods are recommended for quantifying NDT HCl in proteomic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying NDT HCl due to its sensitivity and specificity. For protein target identification, large-scale proteomic strategies like SILAC (stable isotope labeling with amino acids in cell culture) and iTRAQ (isobaric tags for relative quantification) are employed. These methods enable precise detection of ligand-induced protein stability changes in complex biological mixtures .

Q. What is the biological significance of NDT HCl’s inhibition of protein kinase C (PKC)?

NDT HCl inhibits PKC with an IC50 of 25 µM, suggesting potential off-target effects that may modulate cell signaling pathways. This inhibition is critical in experimental designs studying tamoxifen’s non-ER (estrogen receptor) mediated mechanisms, particularly in cancer cell proliferation and apoptosis .

Advanced Research Questions

Q. How does the SPROX methodology enhance protein target identification for NDT HCl?

The Stability of Proteins from Rates of Oxidation (SPROX) technique measures ligand-induced changes in protein folding stability. When combined with SILAC or iTRAQ, SPROX identifies both direct and indirect protein-ligand interactions in complex lysates (e.g., MCF-7 breast cancer cells). For NDT HCl, this approach revealed 27 high-confidence targets, including kinases and transcription factors linked to breast cancer .

Q. What statistical criteria ensure reliability in SPROX-based datasets for NDT HCl?

Data fitting in SPROX requires iterative optimization:

  • Quality thresholds : R² > 0.8 and relative standard deviation (RSD) < 0.2 for curve fitting .
  • C1/2 calculation : Thermodynamic stability values (C1/2) are derived from denaturant titration curves. Values outside the experimental range are set to edge concentrations to avoid extrapolation errors .
  • Validation : High-confidence hits are cross-validated using bioinformatics tools like STRING to assess protein interaction networks .

Q. How can researchers resolve contradictions in NDT HCl’s protein target datasets?

Discrepancies arise from indirect interactions or technical variability. Mitigation strategies include:

  • Orthogonal validation : Co-immunoprecipitation (co-IP) or Western blotting for high-priority targets (e.g., YBX1, which directly interacts with tamoxifen) .
  • Biological relevance filtering : Prioritize targets with established links to breast cancer (e.g., MAPK1, AKT1) .
  • Dose-response studies : Confirm ligand concentration dependencies to exclude false positives .

Q. What methodological optimizations improve SILAC-SPROX experiments for NDT HCl?

  • Isotope incorporation : Ensure >95% heavy isotope labeling in SILAC to minimize quantification noise.
  • Replicate runs : Perform triplicate experiments and average post-fit datasets to reduce variability .
  • Denaturant titration : Use a broad urea gradient (0–8 M) to capture full protein unfolding profiles .

Q. What are the implications of NDT HCl’s high-confidence protein targets in breast cancer research?

Of the 27 high-confidence targets identified via SPROX:

  • 33% (e.g., ESR1) are experimentally linked to estrogen receptor pathways, validating tamoxifen’s canonical mechanism.
  • Others (e.g., YBX1) reveal non-canonical roles in DNA repair and transcriptional regulation, suggesting novel therapeutic targets. STRING analysis further connects these targets to apoptosis and proliferation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Tamoxifen Hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Desmethyl Tamoxifen Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。